(6-Chloro-4-methylpyridin-2-YL)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-chloro-4-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMIQKZRKPKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step may involve reagents like ammonia or methylamine .
Industrial Production Methods
In industrial settings, the production of (6-Chloro-4-methylpyridin-2-YL)methanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-methylpyridin-2-YL)methanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-4-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-4-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanamine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Chlorine vs. Dichloro substitution (4,6-Dichloropyridin-2-yl)methanamine increases electrophilicity, making it more reactive in nucleophilic aromatic substitution reactions .
Salt Forms :
- Dihydrochloride derivatives (e.g., CAS 1557921-62-6) exhibit higher aqueous solubility, favoring pharmacokinetic optimization in drug development .
Biological Activity
(6-Chloro-4-methylpyridin-2-YL)methanamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its mechanisms of action, biological effects, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring with the following substituents:
- Chloro group at the 6th position
- Methyl group at the 4th position
- Methanamine group at the 2nd position
Its molecular formula is with a molecular weight of approximately 172.61 g/mol . The unique combination of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methanamine groups enhance binding affinity, leading to modulation of target activity. This modulation can result in various therapeutic effects, including:
- Antimicrobial activity
- Anticancer properties
- Neurological applications
The exact biochemical pathways involved can vary depending on the specific application and target.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Studies have explored its potential as an anticancer agent, particularly against specific cancer cell lines. The compound's ability to modulate enzyme activity involved in cancer cell proliferation has been highlighted in several studies. For instance, it has been shown to affect pathways related to apoptosis and cell cycle regulation.
Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders. Its structural features may contribute to interactions with neurotransmitter systems, suggesting possible applications in conditions such as depression or anxiety.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Methylpyridine | Lacks chloro and methanamine groups | Limited biological activity |
| 6-Chloropyridine | Lacks methyl and methanamine groups | Different chemical properties |
| 2-Aminopyridine | Lacks chloro and methyl groups | Affects biological interactions |
This table illustrates how the presence of specific functional groups in this compound enhances its reactivity and biological activity compared to similar compounds.
Case Studies
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
- Anticancer Research : In vitro assays showed that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its role as a promising anticancer agent.
- Neurological Impact : A study investigating the effects on neurotransmitter levels found that treatment with this compound resulted in increased serotonin levels in rat models, indicating potential applications in mood disorders.
Q & A
Q. What are the optimal synthetic routes for (6-Chloro-4-methylpyridin-2-yl)methanamine, and how can purity be maximized?
The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. For example, halogenation of 4-methylpyridin-2-yl intermediates followed by nucleophilic substitution with methylamine derivatives can yield the target compound. Key steps include:
- Halogenation : Use of chlorinating agents (e.g., POCl₃) under controlled temperatures (70–90°C) to introduce the chloro group at the 6-position .
- Amination : Reaction with methylamine in polar aprotic solvents (e.g., DMF) at 50–60°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and computational methods are most reliable for structural characterization?
- FTIR/FT-Raman : Identify functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–8.0 ppm). ¹³C NMR confirms the pyridine backbone and substituents .
- Computational Modeling : B3LYP/6-311++G** basis sets optimize geometry and predict vibrational frequencies. Compare with experimental data to validate structure .
Advanced Research Questions
Q. How can researchers design experiments to explore the compound’s biological targets (e.g., enzyme inhibition)?
- Target Hypothesis : Prioritize enzymes with pyridine-binding motifs (e.g., monoamine oxidases, LOXL2) using docking software (AutoDock Vina) and sequence alignment tools .
- In Vitro Assays :
- Mutagenesis : Engineer enzyme variants to identify critical binding residues (e.g., Ala-scanning of active sites) .
Q. How should contradictions in solubility or reactivity data be resolved?
- Solubility Conflicts : Replicate experiments under standardized conditions (e.g., 25°C, PBS buffer) using UV-Vis spectroscopy or gravimetric analysis. Compare with computational predictions (logP via ChemAxon) .
- Reactivity Discrepancies : Use controlled kinetic studies (e.g., varying pH, temperature) and monitor intermediates via LC-MS. For example, unexpected hydrolysis products may indicate sensitivity to aqueous conditions .
Q. What strategies improve the compound’s stability under varying reaction conditions?
- Acidic/Base Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) and analyze degradation products via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under inert atmosphere (N₂) .
Q. How can HPLC or LC-MS methods be optimized for quantifying the compound in complex matrices?
- Column Selection : C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phases of acetonitrile/0.1% formic acid .
- Detection : ESI-MS in positive ion mode (m/z ~171 for [M+H]⁺). Validate linearity (0.1–100 µg/mL) and LOD/LOQ (0.03 µg/mL and 0.1 µg/mL, respectively) .
Methodological Challenges
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
Q. How can purification challenges (e.g., low yield of amine derivatives) be addressed?
Q. What in vitro models are suitable for preliminary toxicity evaluation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
